Cinnamtannin A2

説明

Synthesis Analysis

The synthesis of Cinnamtannin A2 has been accomplished through the concise combination of dimeric epicatechin nucleophile and electrophile. This process was facilitated by the direct reduction of the C-4′′ 1-ethoxyethoxy group of the electrophile, which was previously synthesized. This method represents a significant advancement in the synthesis of complex proanthocyanidins like this compound, highlighting the intricate strategies required to assemble these large, naturally occurring molecules (Ichikawa et al., 2016).

Molecular Structure Analysis

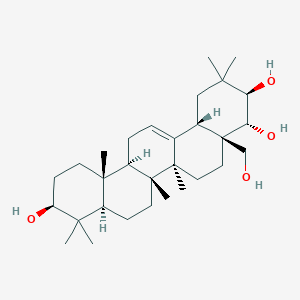

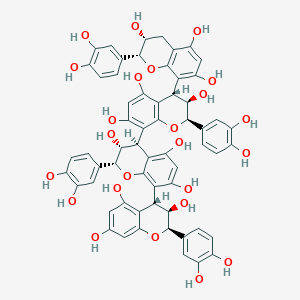

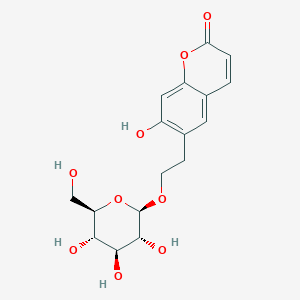

This compound is characterized by its tetrameric structure, which is derived from the oligomeric assembly of epicatechin units. This structure is significant because it influences the compound's biological activities and its interactions with biological molecules. The molecular architecture of this compound, with its multiple hydroxyl groups and interflavan bonds, is crucial for its antioxidant properties and its potential to modulate various biological pathways (Yamashita et al., 2013).

科学的研究の応用

Stress Response Mechanism

Cinnamtannin A2, identified as an (−)-epicatechin tetramer, is known to influence the stress response in the central nervous system. In a study by Fujii et al. (2019), it was observed that a single oral dose of this compound significantly increased corticotropin-releasing hormone mRNA in the mouse paraventricular nucleus. This suggests that this compound may be recognized as a stressor in the central nervous system, potentially contributing to its beneficial effects on circulation and metabolism (Fujii et al., 2019).

Renal Protection

This compound has been shown to have a protective effect against chronic renal failure (CRF). In a study conducted by Li et al. (2020), it was demonstrated that this compound ameliorates the altered level of various renal function markers and reduces oxidative stress in a 5/6 nephrectomized rat model. This indicates its potential use in the treatment of renal injuries (Li et al., 2020).

Insulin Secretion and Glycemic Control

A study by Yamashita et al. (2013) revealed that this compound can increase glucagon-like peptide-1 (GLP-1) and insulin secretion in mice. This suggests its potential utility in managing hyperglycemia and improving insulin signaling pathways (Yamashita et al., 2013).

Antioxidant and Anti-Cancer Properties

This compound has been identified to possess significant antioxidant properties. A study by Wen et al. (2015) showed that this compound exhibits strong antiproliferative effects against certain cancer cell lines, suggesting its role in cancer prevention and treatment. It also demonstrated intracellular antioxidant activities, including upregulation of endogenous antioxidant enzyme activities (Wen et al., 2015).

Platelet Hyperaggregability in Diabetes

This compound has been shown to have beneficial effects on platelet function in type 2 diabetes mellitus patients. In research by Bouaziz et al. (2007), it was found that this compound reduced enhanced oxidant production and abnormal cytosolic Ca2+ mobilization in platelets from diabetic subjects, suggesting its potential in managing cardiovascular complications associated with diabetes (Bouaziz et al., 2007).

Sperm Protection

Cinnamtannin B-1, closely related to this compound, has been studied for its protective effect on sperm. A study by Sánchez-Rubio et al. (2018) showed that Cinnamtannin B-1 prevented oxidative stress-induced damage in red deer sperm, indicating its potential in reproductive health applications (Sánchez-Rubio et al., 2018).

Synthesis and Chemical Studies

Various studies have focused on the synthesis and chemical properties of this compound. For example, Ichikawa et al. (2016) achieved the synthesis of this compound from dimeric epicatechin, highlighting the compound's chemical complexity and potential for laboratory synthesis (Ichikawa et al., 2016).

作用機序

Target of Action

Cinnamtannin A2, a tetrameric procyanidin, primarily targets the glucagon-like peptide-1 (GLP-1) and insulin . These are key hormones involved in the regulation of blood glucose levels. GLP-1 is a potent glucose-dependent stimulant of insulin secretion .

Mode of Action

This compound specifically increases the secretion levels of GLP-1 and insulin in the plasma after 60 minutes of administration . As evidence of the action of insulin, activation of the insulin receptor and insulin receptor substrate-1 was observed in the soleus muscle .

Biochemical Pathways

This compound affects the insulin-signaling pathway . It also influences the Nrf2-Keap1 pathway in the kidney tissue, which is involved in the development and progression of renal failure .

Pharmacokinetics

It is known that the compound has a rapid onset of action, with significant effects observed within 60 minutes of administration .

Result of Action

The intake of this compound may improve hyperglycemia through an incretin-like effect, accompanied by activation of the insulin-signaling pathway . It also exhibits antioxidant, anti-diabetic, and nephroprotective effects . In a study on mice with disuse atrophy, this compound was found to attenuate skeletal muscle wasting .

特性

IUPAC Name |

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H50O24/c61-23-13-34(71)42-41(14-23)81-55(20-2-6-26(63)31(68)10-20)51(78)48(42)44-36(73)17-38(75)46-50(53(80)57(83-59(44)46)22-4-8-28(65)33(70)12-22)47-39(76)18-37(74)45-49(52(79)56(84-60(45)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-40(77)54(82-58(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,40,48-57,61-80H,15H2/t40-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLMUASKTWGRQE-JNIIMKSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H50O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317088 | |

| Record name | Cinnamtannin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86631-38-1 | |

| Record name | Cinnamtannin A2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86631-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamtannin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamtannin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-dimethyl-4-isoxazolyl)-N-[(3-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1257695.png)

![magnesium;methyl (3R,11Z,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1257700.png)

![(3S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1257703.png)

![N-[1-[[6-amino-1-[[(Z)-1-[[2-[[(17Z)-4-(2-amino-2-oxoethyl)-7-benzyl-23-[(4-hydroxyphenyl)methyl]-3,6,9,15,21,24-hexaoxo-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacos-17-en-10-yl]amino]-2-oxoethyl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-3-[[12-(4-aminobutyl)-15-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-9-benzyl-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carboxamide](/img/structure/B1257705.png)